

Boiling point and vapor pressure of 2,2,5,5-Tetramethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5,5-Tetramethylheptane

Cat. No.: B15457728

[Get Quote](#)

An In-depth Technical Guide on the Boiling Point and Vapor Pressure of **2,2,5,5-Tetramethylheptane**

Executive Summary

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of **2,2,5,5-tetramethylheptane**, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document collates available quantitative data, details the standard experimental methodologies for determining these physicochemical properties, and presents logical workflows through diagrams. A notable limitation in the current body of public knowledge is the scarcity of experimental vapor pressure data for this specific compound across a temperature range; the available value is a computational prediction.

Quantitative Data

The physical properties of **2,2,5,5-tetramethylheptane** are influenced by its highly branched structure, which affects intermolecular forces and, consequently, its boiling point and volatility.

Table 1: Physicochemical Data for **2,2,5,5-Tetramethylheptane**

Property	Value	Conditions
Boiling Point	167.1 °C	At 760 mmHg
Vapor Pressure	2.3 ± 0.1 mmHg	At 25 °C (Predicted)

Experimental Protocols

The determination of the boiling point and vapor pressure of organic compounds like **2,2,5,5-tetramethylheptane** relies on precise and well-established laboratory techniques. The following sections provide detailed methodologies for these key experiments.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

This is a highly accurate method for determining the boiling point at a controlled pressure.

- Principle: The boiling temperature of a liquid is measured at a precisely controlled pressure.
- Apparatus: An ebulliometer, typically consisting of a boiling flask, a Cottrell pump to spray the boiling liquid over the thermometer bulb (ensuring temperature equilibrium between the liquid and vapor phases), a condenser, a manostat for pressure control, and a calibrated temperature sensor (e.g., a platinum resistance thermometer).
- Procedure:
 - The sample of **2,2,5,5-tetramethylheptane** is placed in the ebulliometer.
 - The system pressure is set and maintained by the manostat. For the normal boiling point, this is set to 760 mmHg.
 - The liquid is heated to a gentle boil. The Cottrell pump ensures that the thermometer is bathed in an equilibrium mixture of liquid and vapor.
 - The temperature is recorded when it remains constant, indicating that a stable equilibrium has been reached. This temperature is the boiling point at the set pressure.

A common micro-method for determining the boiling point.

- Principle: The temperature at which the vapor pressure of a small sample of liquid equals the atmospheric pressure is observed.
- Apparatus: A Thiele tube, heating oil, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
- Procedure:
 - A few drops of **2,2,5,5-tetramethylheptane** are placed in the fusion tube.
 - The sealed capillary tube is placed inside the fusion tube with its open end downwards.
 - The fusion tube is attached to the thermometer, and the assembly is immersed in the Thiele tube filled with heating oil.
 - The Thiele tube is heated gently. Initially, a slow stream of bubbles emerges from the capillary tube as the trapped air expands.
 - As the temperature approaches the boiling point, a rapid and continuous stream of bubbles is observed.
 - The heat source is removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

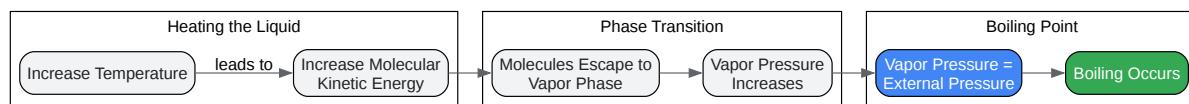
Vapor Pressure Determination

Vapor pressure is a critical measure of a substance's volatility.

This method directly measures the equilibrium vapor pressure of a substance in a closed system.

- Principle: A degassed sample is allowed to reach thermal equilibrium in a closed, evacuated container, and the resulting pressure is measured.

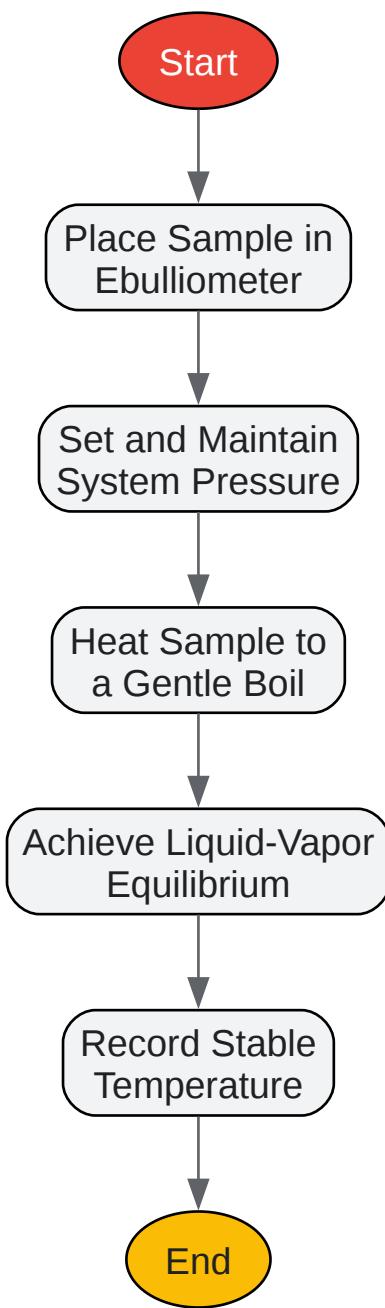
- Apparatus: A thermostatted sample cell connected to a high-vacuum line, a pressure transducer (e.g., a capacitance manometer), and a temperature measurement system.
- Procedure:
 - The sample of **2,2,5,5-tetramethylheptane** is introduced into the sample cell.
 - The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several "freeze-pump-thaw" cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.
 - The sample cell is brought to the desired temperature and allowed to equilibrate.
 - The pressure measured by the transducer at equilibrium is the vapor pressure of the sample at that temperature.
 - This process is repeated at various temperatures to generate a vapor pressure curve.


This is a dynamic method suitable for substances with low volatility.

- Principle: A known volume of an inert gas is passed slowly through or over the sample at a constant temperature, becoming saturated with the substance's vapor. The amount of vaporized substance is then determined, and from this, the vapor pressure is calculated.
- Apparatus: A temperature-controlled saturator cell containing the sample, a carrier gas supply with a precision flow controller, and a trapping system (e.g., a cold trap or an analytical instrument like a gas chromatograph).
- Procedure:
 - The sample of **2,2,5,5-tetramethylheptane** is placed in the saturator cell and brought to the desired temperature.
 - A controlled, slow flow of an inert carrier gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate is slow enough to ensure the gas becomes fully saturated with the sample's vapor.

- The gas stream exiting the saturator is passed through a trap to collect the vaporized sample.
- The quantity of the collected sample is measured (e.g., by weighing the trap before and after or by analytical quantification).
- The vapor pressure is calculated using the ideal gas law, based on the amount of substance vaporized and the total volume of the carrier gas passed through the system.

Mandatory Visualizations


Logical Relationship of Vapor Pressure and Boiling Point

[Click to download full resolution via product page](#)

Caption: The relationship between temperature, vapor pressure, and the boiling point.

Experimental Workflow for Boiling Point Determination (Ebulliometry)

[Click to download full resolution via product page](#)

Caption: Workflow for the ebulliometric determination of boiling point.

- To cite this document: BenchChem. [Boiling point and vapor pressure of 2,2,5,5-Tetramethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15457728#boiling-point-and-vapor-pressure-of-2-2-5-5-tetramethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com